Udp-glucosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17479-04-8 |
|---|---|
Molecular Formula |
C15H25N3O16P2 |
Molecular Weight |
565.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
CYKLRRKFBPBYEI-NQQHDEILSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Synonyms |
UDP-GlcN UDP-glucosamine UDP-glucosamine, (beta)-isomer uridine 5'-diphosphate glucosamine |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Udp N Acetylglucosamine
Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that integrates glycolysis with amino acid, fatty acid, and nucleotide metabolism to produce its final product, UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgnih.gov This nucleotide sugar is a fundamental building block for various forms of glycosylation, which involves the attachment of sugar chains (glycans) to proteins and lipids. nih.govtandfonline.com UDP-GlcNAc is synthesized in the cytosol through either a de novo pathway, which is the primary route, or salvage pathways. flybase.org The de novo pathway utilizes glucose, glutamine, acetyl-CoA, and uridine (B1682114) triphosphate (UTP) as its foundational substrates. frontiersin.orgflybase.org Given its role in sensing and integrating the status of cellular nutrition, the HBP is considered a metabolic hub. frontiersin.org
De Novo Synthesis Branch
The de novo synthesis of UDP-GlcNAc is a multi-step enzymatic process that begins with intermediates from the glycolysis pathway. nih.gov This branch of the HBP is essential for providing the necessary precursors for complex molecule synthesis, such as glycoproteins and proteoglycans. wikipedia.org
The HBP diverges from glycolysis, utilizing a fraction of the glucose that enters the cell. researchgate.net The primary entry point for glucose into the HBP is through the glycolytic intermediate, fructose-6-phosphate (B1210287). frontiersin.orgnih.gov It is estimated that approximately 2-5% of the total glucose taken up by a cell is channeled into this pathway. researchgate.netmdpi.com
The synthesis of UDP-GlcNAc begins with fructose-6-phosphate and the amino acid L-glutamine. nih.govreactome.org These molecules are converted into glucosamine-6-phosphate (GlcN-6P) and glutamate. nih.gov Subsequent steps in the pathway require the input of acetyl-coenzyme A (acetyl-CoA), a product of fatty acid metabolism, and uridine triphosphate (UTP) from nucleotide metabolism. frontiersin.orgresearchgate.net This integration of substrates from major metabolic pathways underscores the HBP's function as a nutrient sensor. frontiersin.org The pathway is tightly regulated in response to nutrient availability; for instance, limitations in glutamine can suppress de novo synthesis. mdpi.com
The de novo synthesis of UDP-GlcNAc from fructose-6-phosphate involves four sequential enzymatic reactions. nih.govreactome.org The pathway is initiated by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.netresearchgate.net The subsequent steps are catalyzed by glucosamine-6-phosphate N-acetyltransferase (GNA/GNPNAT1), phosphoglucomutase 3 (PGM3/AGM1), and finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), which produces UDP-GlcNAc. frontiersin.orgnih.govresearchgate.net
Table 1: Key Enzymes in the De Novo Synthesis of UDP-GlcNAc
| Enzyme | Abbreviation(s) | Function |
| Glucosamine-6-phosphate Synthase | GFAT, GlmS | Catalyzes the first and rate-limiting step, converting fructose-6-phosphate and glutamine to glucosamine-6-phosphate. nih.govresearchgate.net |
| Glucosamine-6-phosphate Acetyltransferase | GNA, GNPNAT1, EMeg32 | Transfers an acetyl group from acetyl-CoA to glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. nih.govwikipedia.org |
| Phosphoglucomutase 3 | PGM3, AGM1 | Catalyzes the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. nih.govnih.gov |
| UDP-N-acetylglucosamine Pyrophosphorylase | UAP1, AGX1 | Catalyzes the final step, converting N-acetylglucosamine-1-phosphate and UTP to UDP-GlcNAc. nih.gov |
Glucosamine-6-phosphate synthase, also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is a ubiquitous enzyme that catalyzes the first committed and rate-limiting step of the HBP. researchgate.netnih.govnih.gov It facilitates the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. nih.govresearchgate.net The enzyme is present in all known living organisms, highlighting its fundamental importance for normal cell function. mdpi.com In mammals, two paralogs exist, GFAT1 and GFAT2, which share significant amino acid sequence identity. mdpi.com GFAT1 is widely expressed, while GFAT2 expression is more prominent in the central nervous system. mdpi.com
The activity of GFAT is subject to stringent regulation. A key mechanism is feedback inhibition by the pathway's end-product, UDP-GlcNAc, which allosterically inhibits the enzyme. nih.gov The enzyme's activity is also modulated by its substrates; the binding of fructose-6-phosphate promotes the subsequent binding of glutamine, initiating the catalytic process. mdpi.com Conversely, the product of the reaction, glucosamine-6-phosphate, can compete with fructose-6-phosphate, thereby inhibiting GFAT1 activity. mdpi.com The expression of the GFAT gene can also be regulated at the transcriptional level by factors such as epidermal growth factor (EGF) and glucose concentrations. nih.gov
The second step in the HBP is catalyzed by glucosamine-6-phosphate N-acetyltransferase (GNA), also referred to as EMeg32 or GNPNAT1. nih.govnih.gov This enzyme belongs to the acyltransferase family and its systematic name is acetyl-CoA:D-glucosamine-6-phosphate N-acetyltransferase. wikipedia.org It catalyzes the transfer of an acetyl group from acetyl-CoA to the amine group of glucosamine-6-phosphate, resulting in the formation of N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) and coenzyme A. wikipedia.orguniprot.orgebi.ac.uk This acetylation step is crucial for the subsequent reactions in the pathway. wikipedia.org Research on human GNA1 has revealed that the enzyme exhibits a relaxed donor substrate specificity, capable of transferring not only acetyl groups but also other short-chain acyl groups like propionyl and n-butyryl from their respective CoA donors. nih.gov
Phosphoglucomutase 3 (PGM3), also known as N-acetylglucosamine-phosphate mutase (AGM1), is a pivotal enzyme in the HBP. nih.govfrontiersin.org It catalyzes the reversible isomerization of N-acetylglucosamine-6-phosphate (GlcNAc-6P) to N-acetylglucosamine-1-phosphate (GlcNAc-1P). nih.govmedlineplus.govresearchgate.net This conversion is an essential step for the synthesis of the sugar nucleotide UDP-GlcNAc. nih.govtandfonline.commedlineplus.gov The function of PGM3 is critical for maintaining the cellular pool of UDP-GlcNAc, which is required for multiple forms of protein and lipid glycosylation. nih.govtandfonline.com Consequently, insufficient PGM3 activity leads to a global reduction in UDP-GlcNAc levels. nih.govresearchgate.net Mutations in the PGM3 gene that result in reduced enzyme activity can cause a congenital disorder of glycosylation, leading to a range of issues, most notably immune system defects. frontiersin.orgmedlineplus.gov
Enzymatic Steps and Rate-Limiting Reactions
Salvage Pathway Mechanisms
Cells can also generate UDP-GlcNAc through a salvage pathway, which reclaims monosaccharides from the breakdown of glycoconjugates or from extracellular sources. flybase.org This pathway provides an alternative route to the de novo synthesis, allowing cells to adapt to different metabolic conditions.
The salvage pathway can directly utilize extracellular N-acetylglucosamine (GlcNAc). researchgate.net Once transported into the cell, GlcNAc is phosphorylated by the enzyme N-acetylglucosamine kinase (NAGK) to produce GlcNAc-6-phosphate. researchgate.net This intermediate then enters the main biosynthetic pathway to be converted into UDP-GlcNAc. researchgate.net Similarly, glucosamine (B1671600) can be taken up and converted to glucosamine-6-phosphate, which is then acetylated to enter the pathway. wikipedia.org However, the efficiency of this salvage can vary between organisms and cell types. For instance, in the parasite Toxoplasma gondii, the acetylation of glucosamine-6-phosphate is a critical step, and simply providing external GlcNAc may not be sufficient to bypass defects in this part of the pathway. nih.gov
UDP-N-Acetylglucosamine Interconversion Pathways
UDP-GlcNAc serves as a central node in nucleotide sugar metabolism, acting as the precursor for other important activated sugars through epimerization reactions.
UDP-N-Acetylglucosamine 2-Epimerase Activity and Products (e.g., UDP-N-Acetylmannosamine)
UDP-N-acetylglucosamine 2-epimerase is an enzyme that catalyzes the reversible conversion of UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc). ebi.ac.ukacs.orgwikipedia.org This reaction is particularly important in bacteria for the synthesis of cell surface polysaccharides, such as the antiphagocytic capsule of pathogens like Streptococcus pneumoniae. acs.org
In vertebrates, a key bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), regulates the biosynthesis of N-acetylneuraminic acid (NeuAc), a precursor to sialic acids. medchemexpress.comnih.gov This enzyme's epimerase domain converts UDP-GlcNAc into ManNAc, which is then phosphorylated by its kinase domain. nih.gov This process is a rate-limiting step in sialic acid synthesis and is crucial for normal sialylation, which affects cell adhesion, signal transduction, and other cellular behaviors. medchemexpress.com
| Enzyme | Reaction Catalyzed | Product | Significance |
| UDP-N-acetylglucosamine 2-epimerase | UDP-GlcNAc ⇌ UDP-ManNAc | UDP-N-acetylmannosamine (UDP-ManNAc) | Intermediate in bacterial polysaccharide synthesis. ebi.ac.ukacs.org |
| GNE (epimerase domain) | UDP-GlcNAc → N-acetylmannosamine (ManNAc) + UDP | N-acetylmannosamine (ManNAc) | Initiates sialic acid biosynthesis in vertebrates. medchemexpress.comnih.gov |
Interconversion with UDP-N-Acetylgalactosamine (UDP-GalNAc)
UDP-GlcNAc and its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), can be directly interconverted. researchgate.netnih.gov This reversible reaction is catalyzed by the enzyme UDP-glucose 4-epimerase, also known as UDP-galactose 4-epimerase (GALE). researchgate.net UDP-GalNAc is a critical sugar donor for the initiation of mucin-type O-linked glycosylation. nih.govwikipedia.org The ability to interconvert these two nucleotide sugars allows cells to balance the pools of precursors required for different types of glycosylation. researchgate.net The intracellular levels of UDP-GlcNAc and UDP-GalNAc can fluctuate depending on the metabolic state of the cell, and their balance is associated with cellular processes like differentiation. nih.govnih.gov
Subcellular Localization of Biosynthetic Enzymes
The enzymes involved in the biosynthesis of UDP-GlcNAc are strategically located within the cell to facilitate an efficient production line. Studies in rat liver have shown that enzymes such as UDP-N-acetylglucosamine pyrophosphorylase are found in the soluble cell fraction, which corresponds to the cytoplasm. nih.gov This cytoplasmic localization is consistent across different species, as research on rice has also placed both UAP1 and UAP2 proteins in the cytoplasm. nih.gov The de novo and salvage pathways for UDP-GlcNAc synthesis largely occur in the cytosol. flybase.org
In contrast, the enzymes that utilize these nucleotide sugars for glycosylation are located within the compartments of the secretory pathway. For example, the initial transfer of GalNAc to proteins, a key step in O-glycosylation mediated by UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase, occurs in the cis-Golgi apparatus. nih.gov Other glycosylation events that use UDP-GlcNAc and UDP-GalNAc as substrates take place in the endoplasmic reticulum (ER) and Golgi complex. researchgate.net The UDP-N-acetylglucosamine-lysosomal-enzyme N-acetylglucosaminephosphotransferase complex, which is involved in tagging lysosomal enzymes for transport, is also localized to the Golgi apparatus. jensenlab.orgwikipedia.org
Comparative Biochemical Pathways Across Biological Domains
The synthesis of UDP-GlcNAc originates from the glycolytic intermediate fructose-6-phosphate. researchgate.net However, the subsequent enzymatic steps and their organization vary significantly among different life forms. These variations not only highlight the evolutionary adaptations of metabolic pathways but also present opportunities for targeted therapeutic interventions, particularly in the case of pathogenic bacteria.
Prokaryotic Biosynthesis: Distinctions and Conserved Elements
In prokaryotes, the biosynthesis of UDP-GlcNAc is a streamlined and essential process, intimately linked to the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov The pathway is catalyzed by three key enzymes that perform four sequential reactions. nih.gov
A defining characteristic of the prokaryotic pathway is the presence of the bifunctional enzyme, GlmU . This single protein possesses two distinct catalytic domains: an N-terminal uridyltransferase domain and a C-terminal acetyltransferase domain. embopress.org This fusion of activities, where GlmU catalyzes the final two steps of the pathway, is a significant distinction from the eukaryotic pathway where these reactions are carried out by two separate enzymes. wikipedia.orgnih.gov This structural uniqueness makes GlmU an attractive target for the development of novel antibiotics, as inhibiting this enzyme would disrupt a pathway essential for bacterial survival without affecting the host's homologous enzymes. wikipedia.org
The biosynthesis of UDP-GlcNAc in prokaryotes proceeds as follows:
Glucosamine-6-phosphate synthase (GlmS) : This enzyme catalyzes the first committed step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6-P) and glutamate. nih.gov The function of GlmS, also known as GFAT in other organisms, is highly conserved across all domains of life. frontiersin.org
Phosphoglucosamine mutase (GlmM) : GlmM then isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P). researchgate.net
Glucosamine-1-phosphate acetyltransferase (GlmU - acetyltransferase domain) : The C-terminal domain of the bifunctional GlmU enzyme catalyzes the acetylation of GlcN-1-P using acetyl-CoA to produce N-acetylglucosamine-1-phosphate (GlcNAc-1-P). embopress.org
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU - uridyltransferase domain) : The N-terminal domain of GlmU then facilitates the reaction between GlcNAc-1-P and uridine triphosphate (UTP) to generate the final product, UDP-GlcNAc. embopress.org
While the core pathway is conserved, regulatory mechanisms can exhibit species-specific variations. For instance, in Pseudomonas aeruginosa, the expression of glmS is regulated by a repressor protein called GlmR. researchgate.net
Table 1: Key Enzymes in Prokaryotic UDP-GlcNAc Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| Glucosamine-6-phosphate synthase | glmS | Converts fructose-6-phosphate to glucosamine-6-phosphate |
| Phosphoglucosamine mutase | glmM | Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate |
| Glucosamine-1-phosphate acetyltransferase / N-acetylglucosamine-1-phosphate uridyltransferase | glmU | A bifunctional enzyme that catalyzes the final two steps of the pathway |
Eukaryotic Biosynthesis Characteristics
In eukaryotes, the biosynthesis of UDP-GlcNAc, often referred to as the hexosamine biosynthetic pathway (HBP), follows a different sequence of enzymatic reactions compared to prokaryotes. researchgate.net A key distinction is that the acetylation step occurs earlier in the pathway, and the final two steps are catalyzed by separate, monofunctional enzymes. nih.gov
The eukaryotic pathway is characterized by the following steps:
Glutamine:fructose-6-phosphate amidotransferase (GFAT) : Similar to prokaryotic GlmS, GFAT catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. nih.gov In mammals, there are two paralogs, GFAT1 and GFAT2, which exhibit tissue-specific expression patterns. nih.gov
Glucosamine-phosphate N-acetyltransferase (GNA1) : In contrast to the prokaryotic pathway, the acetylation step occurs immediately after the formation of GlcN-6-P. GNA1 acetylates GlcN-6-P to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov
Phosphoacetylglucosamine mutase (AGM1/PGM3) : This enzyme then isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govnih.gov
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : The final step is the uridylation of GlcNAc-1-P by UAP1 (in yeast) or its mammalian homologs AGX1 and AGX2, using UTP to produce UDP-GlcNAc. nih.gov
A crucial characteristic of the eukaryotic pathway is its regulation through feedback inhibition. The end-product, UDP-GlcNAc, acts as an allosteric inhibitor of GFAT, the rate-limiting enzyme of the pathway. researchgate.net This allows the cell to tightly control the flux through the HBP and maintain appropriate levels of UDP-GlcNAc. Furthermore, the activity of GFAT can be modulated by phosphorylation, for instance by protein kinase A (PKA), which can uncouple the feedback inhibition by UDP-GlcNAc. nih.gov
Table 2: Key Enzymes in Eukaryotic UDP-GlcNAc Biosynthesis
| Enzyme | Gene (Mammalian) | Function |
|---|---|---|
| Glutamine:fructose-6-phosphate amidotransferase | GFAT1, GFAT2 | Converts fructose-6-phosphate to glucosamine-6-phosphate |
| Glucosamine-phosphate N-acetyltransferase | GNA1 | Acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate |
| Phosphoacetylglucosamine mutase | PGM3 | Isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate |
| UDP-N-acetylglucosamine pyrophosphorylase | UAP1, AGX1, AGX2 | Converts N-acetylglucosamine-1-phosphate to UDP-GlcNAc |
Plant-Specific Biosynthetic Considerations
The biosynthesis of UDP-GlcNAc in plants is fundamentally similar to the eukaryotic pathway and is also referred to as the hexosamine biosynthetic pathway (HBP). frontiersin.org This pathway is essential for plant growth, development, and responses to environmental stress. frontiersin.org UDP-GlcNAc serves as a precursor for the synthesis of N-glycans for protein glycosylation and for the formation of various cell wall components. nih.govnih.gov
The enzymatic steps in plants are catalyzed by a series of enzymes analogous to their eukaryotic counterparts:
Glutamine:fructose-6-phosphate amidotransferase (GFAT) : As in other eukaryotes, GFAT is the rate-limiting enzyme in the plant HBP. nih.gov
Glucosamine-6-P N-acetyltransferase (GNA) : This enzyme catalyzes the acetylation of glucosamine-6-phosphate. frontiersin.org
N-acetylglucosamine-phosphate mutase (AGM) : AGM is responsible for the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. frontiersin.org
N-acetylglucosamine-1-P uridylyltransferase (GlcNAc1pUT) or UDP-N-acetylglucosamine pyrophosphorylase (UAP) : The final step is catalyzed by this enzyme to produce UDP-GlcNAc. frontiersin.org
The integrity of this pathway is critical for proper plant function. For example, interference with the expression of N-acetylglucosamine-1-P uridylyltransferase in Arabidopsis has been shown to impair protein N-glycosylation and induce sensitivity to salt stress. researchgate.net This highlights the central role of UDP-GlcNAc in maintaining cellular homeostasis and mediating responses to abiotic challenges in plants.
Enzymatic Regulation and Structural Biology of Udp N Acetylglucosamine Metabolism
Allosteric Regulation Mechanisms
The metabolic pathways that produce and utilize UDP-GlcNAc are tightly controlled to maintain cellular homeostasis. Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a primary mechanism of control.
Feedback Inhibition by UDP-N-Acetylglucosamine (e.g., on GFAT, GlmS)
A critical control point in the hexosamine biosynthetic pathway is the feedback inhibition of glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS), by the end-product UDP-GlcNAc. nih.govresearchgate.net This enzyme catalyzes the first and rate-limiting step in the synthesis of UDP-GlcNAc. researchgate.net In eukaryotic cells, GFAT is inhibited by UDP-GlcNAc, which serves as a feedback inhibitor. researchgate.net This regulation ensures that the production of UDP-GlcNAc is curtailed when sufficient levels are present.
In the bacterium Bacillus subtilis, the protein GlmR, which binds UDP-GlcNAc, has been shown to stimulate the activity of GlmS. nih.govnih.gov This stimulatory effect is antagonized by UDP-GlcNAc. nih.govnih.gov When UDP-GlcNAc concentrations are high (above 0.1 mM), it binds to GlmR, preventing the stimulation of GlmS activity. nih.govnih.gov Conversely, when UDP-GlcNAc levels are low, GlmR interacts with and stimulates GlmS. nih.gov This demonstrates a nuanced regulatory system where UDP-GlcNAc levels dictate the interaction between GlmR and GlmS, thereby controlling the flux through the pathway. nih.gov
In Escherichia coli, the regulation of glmS expression is also subject to feedback control, although this occurs at the post-transcriptional level in response to the product of the GlmS reaction, glucosamine-6-phosphate (GlcN-6-P). researchgate.net The glmS mRNA is regulated by small RNAs, GlmY and GlmZ, in response to the availability of GlcN-6-P. researchgate.net
Ligand-Induced Conformational Changes and Enzyme Activation
The binding of ligands, including substrates and allosteric regulators, can induce significant conformational changes in enzymes, leading to their activation or inhibition. A notable example is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), where the substrate-free enzyme exists in an "open" conformation. nih.gov Upon binding of its substrates, MurA transitions to a "closed," more compact form, which is necessary for proper substrate positioning and catalysis. nih.gov This induced-fit mechanism ensures that the active site is catalytically competent only in the presence of the substrates. nih.gov
Similarly, studies on UDP-N-acetylglucosamine pyrophosphorylase from Giardia have shown that this enzyme is allosterically activated by glucosamine (B1671600) 6-phosphate. nih.gov This activation is accompanied by a change in the enzyme's circular dichroism spectra, indicating a conformational shift upon ligand binding. nih.gov The binding of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is an enthalpically driven process in the absence of the antibiotic fosfomycin (B1673569). nih.gov However, when fosfomycin is covalently attached, the binding of UDP-GlcNAc becomes entropically driven, highlighting how ligand binding can dramatically alter the thermodynamic landscape of enzyme-substrate interactions. nih.gov
Structural Determinants of Enzyme Catalysis and Specificity
The catalytic efficiency and substrate specificity of enzymes involved in UDP-GlcNAc metabolism are dictated by their three-dimensional structures. X-ray crystallography and other structural biology techniques have provided detailed insights into the architecture of these molecular machines.
Glucosamine-6-phosphate Synthase (GFAT/GlmS) Structural Characterization
Glucosamine-6-phosphate synthase (GFAT/GlmS) is a modular enzyme composed of two distinct domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. nih.govebi.ac.uk The glutaminase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849). ebi.ac.uk The isomerase domain then utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. ebi.ac.uk Structural studies of the bacterial homolog, GlmS, have revealed the presence of a hydrophobic channel that is crucial for the efficient transfer of ammonia from the glutaminase domain to the isomerase active site, a key feature to prevent ammonia leakage. nih.gov The complete reaction mechanism is characterized as bi-bi-ordered, where the binding of fructose-6-phosphate induces conformational changes that facilitate the binding of glutamine. nih.gov
| Enzyme | Organism | Domains | Function of Domains | Key Structural Feature |
| GFAT/GlmS | Eukaryotes/Prokaryotes | N-terminal glutaminase, C-terminal isomerase | Glutaminase: Hydrolyzes glutamine. Isomerase: Converts fructose-6-P to glucosamine-6-P. | Hydrophobic channel for ammonia transfer. |
UDP-N-acetylglucosamine 2-Epimerase (Gne) Structural Aspects and Catalytic Residue Identification
Bacterial UDP-N-acetylglucosamine 2-epimerase (Gne) catalyzes the reversible epimerization of UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc). nih.gov The crystal structure of the bacterial enzyme reveals a homodimeric structure, with each subunit comprising two similar α/β/α sandwich domains. nih.gov The active site is situated in a deep cleft at the interface of these domains. nih.gov Structural comparisons have shown that the enzyme can undergo a 10-degree interdomain rotation, which is implicated in its regulatory mechanism. nih.gov A structure-based sequence alignment has identified several basic residues within the active site that are proposed to be involved in proton transfer at the C-2 position or in stabilizing the oxocarbenium ion-like transition state of the reaction. nih.gov In the hydrolyzing UDP-GlcNAc 2-epimerase found in humans, two catalytic bases, B1 and B2, are involved. B1 deprotonates the C2 atom, leading to a 2-acetamidoglucal (B1262020) intermediate, and B2 then re-protonates the same atom from the opposite side as a water molecule attacks the C1 atom. researchgate.net
| Enzyme | Organism | Quaternary Structure | Domain Architecture | Proposed Catalytic Residues/Mechanism |
| Gne | Bacteria | Homodimer | Two α/β/α sandwich domains per subunit | Basic residues for proton transfer and transition state stabilization. |
| Gne (hydrolyzing) | Human | - | - | Two catalytic bases (B1 and B2) involved in deprotonation/re-protonation. |
UDP-N-acetylglucosamine Acyltransferase (LpxA) Structure and Acyl Chain Selectivity
UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the first step in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. pnas.orgnih.govnih.gov This enzyme transfers an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-GlcNAc. pnas.orgnih.gov The crystal structure of E. coli LpxA reveals a homotrimeric enzyme with an unusual left-handed parallel β-helix fold. nih.govpnas.orgrcsb.org The active sites are located at the interfaces of adjacent subunits. nih.gov
The remarkable acyl chain selectivity of LpxA is determined by specific residues within the acyl-chain binding pocket. For instance, E. coli LpxA is highly selective for R-3-hydroxymyristate (a 14-carbon chain). pnas.orgnih.gov The residue G173 is thought to act as a "hydrocarbon ruler," influencing this selectivity. pnas.org Mutating this glycine (B1666218) to a methionine in E. coli LpxA shifts its preference to the shorter R-3-hydroxydecanoyl-ACP. pnas.org Conversely, the reciprocal mutation in Pseudomonas aeruginosa LpxA, which normally prefers the 10-carbon chain, converts it to an enzyme that favors the 14-carbon chain. pnas.org
| Enzyme | Organism | Quaternary Structure | Fold | Key Residue for Acyl Chain Selectivity | Preferred Acyl Chain |
| LpxA | Escherichia coli | Homotrimer | Left-handed parallel β-helix | G173 | R-3-hydroxymyristate (14 carbons) |
| LpxA (G173M mutant) | Escherichia coli | - | - | M173 | R-3-hydroxydecanoyl (10 carbons) |
| LpxA | Pseudomonas aeruginosa | - | - | M169 | R-3-hydroxydecanoyl (10 carbons) |
| LpxA (M169G mutant) | Pseudomonas aeruginosa | - | - | G169 | R-3-hydroxymyristoyl (14 carbons) |
UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA) Active Site Analysis and Substrate Interactions
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial committed step of peptidoglycan biosynthesis in bacteria. asm.org It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net The active site of MurA is located in a cleft between its two globular domains. rcsb.org
Structural analyses have revealed that the binding of substrates to the active site induces a significant conformational change in the enzyme, shifting it from an "open" to a "closed" state. rcsb.orgnih.gov This induced-fit mechanism is critical for catalysis, as it brings key residues into the correct orientation for the reaction to proceed. rcsb.org A flexible loop, often containing a catalytic cysteine residue (Cys115 in E. coli), moves upon UDP-GlcNAc binding, which is essential for the enzyme's activation. rcsb.orgacs.org
The binding of UDP-GlcNAc involves several key interactions. The uridinyl ring of the substrate is positioned between the hydrophobic surfaces of Arg120 and Pro121 on one side and Leu124 on the other. rcsb.org Additionally, hydrogen bonds are formed with residues such as Arg91, Arg120, Ser162, Val163, and Gly164. rcsb.org The binding of PEP is facilitated by interactions with residues like Lys22 and Asn23. researchgate.net The phosphonate (B1237965) group of PEP forms strong electrostatic interactions with positively charged residues, including Lys22, Arg120, and Arg397. nih.gov
The catalytic mechanism involves the formation of a tetrahedral intermediate. nih.gov The reaction is initiated by the protonation of PEP and deprotonation of the 3'-hydroxyl group of UDP-GlcNAc. researchgate.net This is followed by a nucleophilic attack on the oxocarbenium ion of PEP, leading to the formation of a covalent tetrahedral adduct. nih.gov Finally, a proton is abstracted from the C-3 of the PEP moiety, resulting in the formation of the enolpyruvyl product and the release of inorganic phosphate (B84403). nih.govresearchgate.net
Table 1: Key Amino Acid Residues in the MurA Active Site and Their Interactions
| Residue | Interaction Type | Substrate/Ligand | Reference |
|---|---|---|---|
| Cys115 | Covalent modification, Proton transfer | Phosphoenolpyruvate (PEP), Fosfomycin | acs.orgresearchgate.net |
| Arg120 | Hydrophobic interaction, Hydrogen bond, Electrostatic interaction | UDP-GlcNAc, PEP | rcsb.orgnih.gov |
| Lys22 | Electrostatic interaction | Phosphoenolpyruvate (PEP) | nih.govscielo.br |
| Phe328 | T-shaped π–π interaction | Diterpene inhibitors | nih.gov |
| Arg91 | Hydrogen bond | UDP-GlcNAc | rcsb.org |
| Pro121 | Hydrophobic interaction | UDP-GlcNAc | rcsb.org |
| Leu124 | Hydrophobic interaction | UDP-GlcNAc | rcsb.org |
| Ser162 | Hydrogen bond | UDP-GlcNAc | rcsb.org |
| Val163 | Hydrogen bond | UDP-GlcNAc | rcsb.org |
| Gly164 | Hydrogen bond | UDP-GlcNAc | rcsb.org |
| Asn23 | Interaction with PEP | Phosphoenolpyruvate (PEP) | researchgate.net |
| Arg397 | Electrostatic interaction | Phosphoenolpyruvate (PEP) | nih.gov |
UDP-N-acetylglucosamine Diphosphorylase (GlmU) Structural Elements and Functional Insights
UDP-N-acetylglucosamine diphosphorylase (GlmU) is a bifunctional enzyme that plays a central role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for both peptidoglycan and lipopolysaccharide synthesis in bacteria. nih.govportlandpress.comnih.gov It catalyzes the final two steps in this pathway: the acetylation of glucosamine-1-phosphate (GlcN-1-P) to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and the subsequent uridyltransfer from UTP to GlcNAc-1-P to produce UDP-GlcNAc. nih.govnih.gov
Structurally, GlmU is composed of two distinct domains connected by a long α-helical arm. embopress.orgnih.gov The N-terminal domain is responsible for the uridyltransferase activity and adopts a Rossmann-like fold, which is characteristic of dinucleotide-binding proteins. embopress.orgnih.gov The C-terminal domain catalyzes the acetyltransferase reaction and has a left-handed parallel β-helix (LβH) structure, a feature common to the hexapeptide repeat superfamily of acyltransferases. nih.govembopress.orgnih.gov GlmU typically exists as a homotrimer, with the acetyltransferase active site formed at the interface of two adjacent LβH domains. embopress.orgnih.govnih.gov
The uridyltransferase active site in the N-terminal domain binds UTP and GlcNAc-1-P. nih.gov The binding of UTP occurs with high specificity. embopress.org In Mycobacterium tuberculosis GlmU, a unique C-terminal extension includes a short helix that positions a tryptophan residue (Trp-460) for substrate binding. nih.gov The conformation of bound acetyl-CoA can also differ between GlmU orthologs; for instance, it adopts an "L" shape in E. coli GlmU and a "U" shape in M. tuberculosis GlmU. nih.gov
The catalytic mechanism of the uridyltransferase reaction is ordered and sequential, with UTP binding preceding the binding of GlcNAc-1-P. nih.gov The binding of GlcNAc-1-P to the UTP-bound enzyme induces a conformational change in the active site. nih.gov A nucleophilic attack by the non-esterified oxygen of GlcNAc-1-P on the α-phosphate of UTP then occurs, leading to the formation of UDP-GlcNAc and the release of pyrophosphate. nih.gov In some bacterial orthologues, the catalytic mechanism involves two metal ions, while in others, a highly conserved lysine (B10760008) residue can fulfill the role of the second metal. nih.gov
Table 2: Structural and Functional Features of GlmU
| Feature | Description | Reference |
|---|---|---|
| Overall Structure | Bifunctional enzyme with two distinct domains connected by an α-helical arm. Forms a homotrimer. | embopress.orgnih.gov |
| N-terminal Domain | Catalyzes uridyltransferase activity. Possesses a Rossmann-like fold for dinucleotide binding. | embopress.orgnih.gov |
| C-terminal Domain | Catalyzes acetyltransferase activity. Adopts a left-handed parallel β-helix (LβH) structure. | nih.govembopress.orgnih.gov |
| Acetyltransferase Active Site | Formed at the junction of two adjacent LβH domains from neighboring subunits in the trimer. | nih.govnih.gov |
| Uridyltransferase Active Site | Located in the N-terminal domain; binds UTP and GlcNAc-1-P. | nih.gov |
| Catalytic Mechanism (Uridyltransferase) | Ordered sequential binding: UTP binds first, followed by GlcNAc-1-P, which induces a conformational change. | nih.gov |
| Metal Ion Dependence | The uridyltransferase reaction can be metal-dependent, sometimes involving two metal ions or a conserved lysine residue. | nih.gov |
Molecular Mechanisms of Enzyme-Substrate/Product Interactions
The interactions between the enzymes MurA and GlmU and their respective substrates and products are characterized by precise molecular recognition and dynamic conformational changes that are essential for their catalytic functions.
For MurA , the binding of its first substrate, UDP-GlcNAc, triggers a significant conformational change, closing the active site cleft. rcsb.org This induced-fit mechanism positions the substrate for the subsequent binding of the second substrate, PEP. rcsb.orgnih.gov The uridinyl ring of UDP-GlcNAc is sandwiched between hydrophobic residues, while other parts of the molecule form specific hydrogen bonds. rcsb.org The binding of PEP is stabilized by electrostatic interactions between its phosphonate group and positively charged residues in the active site. nih.gov The reaction proceeds through a tetrahedral intermediate formed by the covalent linkage of both substrates. nih.gov The final step involves the elimination of inorganic phosphate to yield the product, enolpyruvyl-UDP-N-acetylglucosamine. researchgate.netresearchgate.net
In the case of GlmU , the bifunctional nature of the enzyme leads to two distinct sets of substrate interactions. In the C-terminal acetyltransferase domain, the binding of acetyl-CoA and GlcN-1-P is proposed to occur via a ternary complex mechanism, where the 2-amino group of GlcN-1-P is positioned to directly attack the thioester of acetyl-CoA. nih.gov The N-terminal uridyltransferase reaction follows a sequential ordered mechanism. nih.gov UTP binds first, but the active site remains in an open conformation until GlcNAc-1-P binds. nih.gov The binding of GlcNAc-1-P induces a conformational change, leading to a nucleophilic attack by the phosphate group of GlcNAc-1-P on the α-phosphate of UTP. nih.gov This results in the formation of UDP-GlcNAc and pyrophosphate. nih.govnih.gov Crystal structures of GlmU in complex with its product, UDP-GlcNAc, have revealed the specific residues involved in product binding and have highlighted the conformational changes that occur upon substrate binding and product release. nih.govembopress.org For instance, a rigid-body motion of certain backbone regions and significant movements of specific tyrosine and glutamine side chains are observed within the active site upon UDP-GlcNAc binding. embopress.org
Enzyme Essentiality and Target Validation in Pathogen Biology
Both MurA and GlmU are considered highly attractive targets for the development of new antibacterial agents due to their essentiality for bacterial survival and the absence of homologous enzymes in mammals. asm.orgnih.govpatsnap.comacs.orgwikipedia.org
MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a polymer that forms the essential protective cell wall of most bacteria. asm.orgnih.govpatsnap.com Inhibition of MurA disrupts the synthesis of this crucial structural component, leading to cell lysis and bacterial death. rcsb.orgpatsnap.com The enzyme is conserved across both Gram-positive and Gram-negative bacteria. asm.org While Gram-negative bacteria typically have a single murA gene, many Gram-positive bacteria possess two distinct murA genes, which may have arisen from gene duplication. asm.orgnih.gov However, even in organisms with two copies, the inhibition of MurA activity has been shown to be detrimental. nih.gov The essential nature of MurA has been demonstrated through gene deletion studies, where the removal of the murA gene is lethal to bacteria like Escherichia coli and Streptococcus pneumoniae. asm.orgnih.gov This essentiality, coupled with its absence in humans, validates MurA as a prime target for antibacterial drug discovery. nih.govacs.org
GlmU is also essential for bacterial growth as it is involved in the synthesis of UDP-GlcNAc, a precursor for both peptidoglycan and, in Gram-negative bacteria, lipopolysaccharide. nih.govnih.govnih.gov Its bifunctional nature, catalyzing two sequential reactions, makes it a critical node in bacterial cell wall metabolism. nih.govnih.gov The absence of a bifunctional GlmU homolog in eukaryotes further enhances its appeal as a therapeutic target. nih.govwikipedia.orgresearchgate.net Genetic studies in organisms like Mycobacterium smegmatis have shown that the activity of GlmU is required for growth; the absence or significant reduction of functional GlmU leads to cell death, morphological changes, and cell lysis. nih.gov Furthermore, downregulation of GlmU has been shown to decrease biofilm formation capabilities in M. smegmatis. researchgate.net The inhibition of the acetyltransferase activity of GlmU has been validated as a viable antibacterial strategy, demonstrating that chemical inhibition of this enzyme leads to the inhibition of bacterial growth. nih.govdrugbank.comresearchgate.net These findings firmly establish the essentiality of GlmU and validate it as a crucial target in the search for novel antibacterial compounds. nih.govnih.govresearchgate.net
Biological Roles and Functional Implications of Udp N Acetylglucosamine
Role as a Substrate in Glycosylation Pathways
UDP-GlcNAc is the essential donor substrate for the enzymatic addition of N-acetylglucosamine (GlcNAc) to proteins and lipids. The availability of UDP-GlcNAc, which is synthesized through the hexosamine biosynthetic pathway (HBP), is highly sensitive to cellular nutrient status, including glucose, amino acid, fatty acid, and nucleotide levels. nih.govyoutube.com This positions UDP-GlcNAc as a key metabolic sensor, linking nutrient availability to the regulation of cellular processes through glycosylation.
Protein O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. youtube.com This process is governed by the coordinated action of two key enzymes.
The addition of the O-GlcNAc moiety is catalyzed by O-GlcNAc transferase (OGT), while its removal is mediated by O-GlcNAcase (OGA). nih.gov Remarkably, in metazoans, a single gene encodes for OGT and another for OGA, and these two enzymes are responsible for the entire cycling of this modification on thousands of proteins. nih.govembopress.org The dynamic balance between OGT and OGA activities is crucial for maintaining cellular homeostasis and responding to various stimuli.
The regulation of OGT and OGA is multifaceted, involving post-translational modifications of the enzymes themselves, interactions with regulatory protein partners, and changes in their subcellular localization. nih.govnih.gov For instance, OGT activity and substrate specificity can be modulated by its own O-GlcNAcylation and phosphorylation. nih.govnih.gov The tetratricopeptide repeat (TPR) domain of OGT plays a significant role in substrate recognition and can mediate interactions with other proteins that target OGT to specific substrates. nih.govembopress.org Similarly, OGA's activity and substrate specificity are influenced by its interaction with partner proteins and its localization within the cell. nih.gov The catalytic mechanism of OGT involves a substrate-assisted pathway, where the N-acetyl group of the UDP-GlcNAc donor participates in the reaction. acs.org The crystal structure of human OGA has revealed a unique homodimer formation that is crucial for substrate recognition. nih.gov
| Enzyme | Function | Regulation | Subcellular Localization |
| O-GlcNAc Transferase (OGT) | Catalyzes the addition of O-GlcNAc to proteins. nih.gov | Post-translational modifications (O-GlcNAcylation, phosphorylation), interaction with regulatory proteins, UDP-GlcNAc availability. nih.govnih.gov | Nucleus, Cytoplasm, Mitochondria. annualreviews.org |
| O-GlcNAcase (OGA) | Catalyzes the removal of O-GlcNAc from proteins. nih.gov | Interaction with partner proteins, subcellular localization. nih.gov | Nucleus, Cytoplasm. nih.gov |
O-GlcNAcylation can significantly alter the function, activity, and stability of target proteins. This modification can influence protein-protein interactions, enzymatic activity, and protect proteins from degradation. drexel.edu For example, the O-GlcNAcylation of transcription factors can modulate their ability to bind DNA and regulate gene expression. nih.gov
A notable example is the transcription factor GATA-1 , a master regulator of erythropoiesis, which forms a complex with OGT and OGA during red blood cell development. nih.gov The O-GlcNAcylation of GATA-1 is crucial for its regulatory function. Similarly, the oncoprotein MYC is O-GlcNAcylated, and this modification is essential for its proliferative activity in cancer cells. researchgate.net Another transcription factor, CREB , which is involved in memory formation and metabolic regulation, is also modified by O-GlcNAc, which can interfere with its transcriptional activity. nih.gov
O-GlcNAcylation also plays a role in protein stability. For instance, it can prevent the ubiquitination of certain proteins, thereby protecting them from proteasomal degradation. nih.gov The stability of hyaluronan synthase 2 (HAS2), an enzyme involved in extracellular matrix synthesis, is increased by O-GlcNAcylation, which prevents its degradation. nih.gov
| Target Protein | Function | Effect of O-GlcNAcylation |
| GATA-1 | Transcription factor (Erythropoiesis) | Regulates transcriptional activity. nih.gov |
| MYC | Oncoprotein | Essential for proliferative function. researchgate.net |
| CREB | Transcription factor (Memory, Metabolism) | Inhibits transcriptional activity. nih.gov |
| YAP | Transcriptional co-activator (Growth) | Prevents phosphorylation, promoting nuclear translocation and pro-growth gene expression. nih.gov |
| NUSAP1 | Microtubule-binding protein | Increased protein levels, promoting proliferation in bladder cancer. nih.gov |
| Hyaluronan Synthase 2 (HAS2) | Enzyme (Extracellular matrix synthesis) | Increases protein stability by preventing proteasomal degradation. nih.gov |
A significant aspect of O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. Both modifications occur on serine and threonine residues, leading to a dynamic interplay that can be competitive or synergistic. pnas.orgnih.gov This interplay, often referred to as the "Yin-Yang" hypothesis, suggests that O-GlcNAcylation and phosphorylation can reciprocally occupy the same or adjacent sites, thereby modulating protein function. pnas.org
The crosstalk can occur through several mechanisms:
Direct competition: O-GlcNAc and phosphate (B84403) groups can compete for the same serine or threonine residue. pnas.org
Steric hindrance: The presence of one modification can sterically hinder the addition of the other at a nearby site. pnas.org
Regulation of enzymes: OGT and OGA can be regulated by phosphorylation, while kinases and phosphatases can be regulated by O-GlcNAcylation. pnas.orgnih.gov
A well-characterized example of this crosstalk is the regulation of Calcium/calmodulin-dependent protein kinase IV (CaMKIV) . In its inactive state, CaMKIV can be O-GlcNAcylated, which prevents its activating phosphorylation. Upon cellular activation, OGA removes the O-GlcNAc moiety, allowing for phosphorylation and subsequent activation of the kinase. nih.gov This demonstrates how O-GlcNAcylation can act as a gatekeeper for phosphorylation-dependent signaling. Research has also identified specific motifs where phosphorylation can inhibit subsequent O-GlcNAcylation. pnas.orgnih.gov The interplay between these two modifications is not always reciprocal; in some cases, both modifications can increase simultaneously in response to cellular stimuli. pnas.org
O-GlcNAcylation can influence the subcellular localization of proteins, thereby controlling their access to substrates and interaction partners. elsevierpure.comresearchgate.net Studies have shown that O-GlcNAcylated proteins generally have a higher distribution in the nucleus compared to their non-modified counterparts. elsevierpure.com
A prime example is the transcriptional co-activator YAP (Yes-associated protein) . Under conditions of high glucose and increased O-GlcNAcylation, YAP is O-GlcNAcylated at Serine 109. This modification prevents the phosphorylation of YAP at Serine 127, a modification that would otherwise lead to its retention in the cytoplasm. Consequently, O-GlcNAcylated YAP translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation. nih.gov The localization of OGT and OGA themselves is also regulated, contributing to the spatial control of O-GlcNAcylation. OGT is predominantly found in the nucleus, while OGA has a more cytoplasmic distribution, although both can be found in both compartments. nih.gov
In contrast to the cytoplasmic and nuclear process of O-GlcNAcylation, N-linked glycosylation is a major modification of proteins that occurs within the endoplasmic reticulum (ER) and Golgi apparatus. uzh.ch UDP-GlcNAc also serves as the essential precursor for this pathway.
The process of N-linked glycosylation begins on the cytoplasmic face of the ER membrane with the transfer of a GlcNAc-phosphate group from UDP-GlcNAc to a dolichol phosphate carrier molecule. uzh.chnih.gov This initiates the assembly of a large, pre-formed oligosaccharide precursor. After the addition of a second GlcNAc residue and several mannose residues, the lipid-linked oligosaccharide is flipped across the ER membrane into the lumen. uzh.ch Further elongation of the glycan chain occurs within the ER and Golgi, ultimately leading to the transfer of the entire oligosaccharide to asparagine residues of nascent polypeptide chains.
The transport of UDP-GlcNAc into the Golgi apparatus is a critical step for the synthesis of complex N-glycans. This transport is mediated by specific nucleotide sugar transporters, such as SLC35A3. nih.govnih.gov The availability of UDP-GlcNAc within the Golgi lumen can influence the extent of branching in N-glycans, as different glycosyltransferases have varying affinities for the sugar nucleotide. nih.gov
Glycosaminoglycan (GAG) Biosynthesis
Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. They are major components of the extracellular matrix and cell surfaces, playing key roles in tissue hydration, structural support, and cell signaling. UDP-GlcNAc is a direct or indirect precursor for the N-acetylated sugar components of major GAGs like hyaluronan and chondroitin (B13769445) sulfate (B86663). researchgate.net
Hyaluronan (HA) is a unique GAG composed of repeating disaccharide units of D-glucuronic acid (GlcUA) and N-acetylglucosamine (GlcNAc). Unlike other GAGs, HA is synthesized at the inner face of the plasma membrane by a family of enzymes called hyaluronan synthases (HAS1, HAS2, and HAS3). nih.govdoi.org These enzymes directly utilize two high-energy sugar nucleotide substrates from the cytoplasm: UDP-GlcUA and UDP-GlcNAc. nih.govnih.gov
The availability of UDP-GlcNAc is a critical factor regulating the rate of HA synthesis. nih.govnih.gov Research has shown that cellular levels of UDP-GlcNAc not only provide the necessary substrate but also regulate the stability and activity of the primary synthesizing enzyme, HAS2. nih.govdoi.org Increased flux through the hexosamine biosynthetic pathway leads to higher concentrations of UDP-GlcNAc. This promotes the O-GlcNAcylation of HAS2, a post-translational modification that stabilizes the enzyme and prevents its rapid degradation by the proteasome. nih.govdoi.org This mechanism allows cells to couple nutrient status directly to the production of the extracellular matrix. nih.gov
Chondroitin sulfate (CS) is another major GAG, composed of repeating disaccharides of glucuronic acid and N-acetylgalactosamine (GalNAc), which is often sulfated. The synthesis of the chondroitin backbone occurs in the Golgi apparatus. While the direct repeating sugar is GalNAc, its precursor is UDP-N-acetylgalactosamine, which is formed from UDP-GlcNAc through the action of an epimerase.
Therefore, the cellular pool of UDP-GlcNAc is fundamental to providing the building blocks for CS synthesis. biologists.com Studies have demonstrated that increasing the intracellular availability of UDP-GlcNAc, for example by treating cells with glucosamine (B1671600), leads to an increased synthesis of both hyaluronan and chondroitin sulfate. doi.org The synthesis process involves specific glycosyltransferases that sequentially add glucuronic acid and N-acetylgalactosamine from their respective UDP-sugar donors to a growing polysaccharide chain, which is attached to a core protein.
Glycolipid Biosynthesis
Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They are integral components of cell membranes and play roles in cell recognition, adhesion, and signaling. UDP-GlcNAc serves as the initial sugar donor for the synthesis of several important classes of glycolipids, including glycosylphosphatidylinositol (GPI) anchors and bacterial lipopolysaccharides. researchgate.netwikipedia.org
The biosynthesis of GPI anchors, which serve to attach proteins to the cell surface, begins in the endoplasmic reticulum. The very first step of this pathway is the transfer of GlcNAc from UDP-GlcNAc to a lipid molecule, phosphatidylinositol (PI). nih.govnih.gov This reaction is catalyzed by a large, multi-subunit enzyme complex known as UDP-GlcNAc:PI α1-6 GlcNAc-transferase (GPI-GnT). plos.orgnih.gov Following this initial step, the GlcNAc is de-N-acetylated, and a series of mannose and ethanolamine (B43304) phosphate residues are added to create the final GPI anchor, which is then transferred to the C-terminus of a target protein.
In Gram-negative bacteria, UDP-GlcNAc is essential for the synthesis of the O-antigen, a component of lipopolysaccharide (LPS). The assembly of the O-antigen repeating unit is initiated by the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to a lipid carrier, undecaprenyl phosphate, at the inner membrane. nih.gov This forms the foundation upon which the rest of the oligosaccharide repeating unit is built before being polymerized and ligated to the lipid A core. nih.gov
Table 1: Key Enzymes in UDP-GlcNAc Dependent Pathways
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Oligosaccharyltransferase Complex | OST | Transfers the entire N-glycan precursor from Dol-PP to a nascent polypeptide. nih.gov | N-Glycosylation |
| N-acetylglucosaminyltransferases | Mgats | Add GlcNAc residues to the core mannose structure to create branches on N-glycans. plos.org | N-Glycosylation |
| Calnexin / Calreticulin | CNX/CRT | Lectin chaperones that bind monoglucosylated N-glycans to assist in protein folding. nih.gov | N-Glycosylation |
| UDP-glucose:glycoprotein glucosyltransferase | UGGT | Recognizes misfolded proteins and re-glucosylates their N-glycans for retention in the ER. biologists.com | N-Glycosylation |
| Hyaluronan Synthase | HAS | Synthesizes hyaluronan using UDP-GlcNAc and UDP-GlcUA as substrates. doi.org | GAG Biosynthesis |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine |
| N-acetylglucosamine |
| Dolichol phosphate |
| Dolichol-pyrophosphate-di-N-acetylglucosamine |
| Mannose |
| Glucose |
| Galactose |
| Fucose |
| Sialic acid |
| Asparagine |
| D-glucuronic acid |
| Uridine diphosphate glucuronic acid |
| N-acetylgalactosamine |
| Uridine diphosphate N-acetylgalactosamine |
| Chondroitin sulfate |
| Hyaluronan |
| Phosphatidylinositol |
| Lipopolysaccharide |
| Undecaprenyl phosphate |
Glycosylphosphatidylinositol (GPI) Anchor Synthesis
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical precursor in the biosynthesis of Glycosylphosphatidylinositol (GPI) anchors. flybase.orgnih.govnih.govnih.gov These complex glycolipid structures are responsible for tethering a wide variety of proteins to the cell surface in eukaryotes. nih.gov The synthesis of the GPI anchor is a conserved process that begins in the endoplasmic reticulum. The very first step involves the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, UDP-GlcNAc, to a phosphatidylinositol (PI) molecule. This reaction creates N-acetylglucosaminyl-phosphatidylinositol (GlcNAc-PI), the initial intermediate of the GPI core structure.
Following this initial step, the GlcNAc residue in GlcNAc-PI is de-N-acetylated to form glucosaminyl-phosphatidylinositol (GlcN-PI). nih.gov This deacetylation is a crucial and distinctive feature of GPI anchor synthesis. nih.gov The pathway then continues with a series of mannosylation and ethanolamine phosphate addition steps before the completed GPI anchor is attached to the C-terminus of a target protein.
The availability of UDP-GlcNAc is essential for the initiation of this entire pathway. In the parasitic protozoan Trypanosoma brucei, for instance, GlcNAc is a known component of the GPI anchor side chains. nih.gov Studies on organisms where UDP-GlcNAc synthesis is disrupted have highlighted the importance of this nucleotide sugar. For example, in mouse embryonic fibroblasts deficient in the enzyme EMeg32, which is involved in the synthesis of UDP-GlcNAc, a reduction in intracellular UDP-GlcNAc levels was observed, impacting processes that rely on it, such as GPI anchor formation. nih.gov Therefore, the cellular pool of UDP-GlcNAc directly fuels the production of GPI anchors, making it a fundamental component for the correct localization and function of numerous cell surface proteins.
Involvement in Core Cellular and Molecular Processes
Cell Wall and Extracellular Matrix Synthesis (e.g., Bacterial Peptidoglycan, Fungal Chitin)
UDP-GlcNAc serves as a fundamental building block for the synthesis of major structural polymers in both bacteria and fungi, highlighting its conserved importance across different kingdoms.
Bacterial Peptidoglycan Synthesis
In bacteria, UDP-GlcNAc is an indispensable precursor for the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. nih.govnih.gov The synthesis pathway begins in the cytoplasm, where UDP-GlcNAc undergoes a series of enzymatic reactions. The first committed step is catalyzed by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which adds an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. nih.govnih.gov This reaction forms UDP-GlcNAc-enolpyruvate. nih.gov
Subsequent steps, catalyzed by a series of Mur enzymes (MurB through MurF), lead to the formation of UDP-N-acetylmuramic acid (UDP-MurNAc) and the addition of a pentapeptide chain, resulting in the key precursor molecule, UDP-MurNAc-pentapeptide. nih.govyoutube.com This completed monomer unit is then transferred from UDP to a lipid carrier (undecaprenyl phosphate) at the cell membrane by the enzyme MraY. nih.gov Another molecule of GlcNAc (from UDP-GlcNAc) is added to the lipid-linked MurNAc-pentapeptide to form Lipid II, the final monomeric building block of peptidoglycan. Lipid II is subsequently flipped across the cell membrane and incorporated into the growing peptidoglycan layer. Because the enzymes in this pathway are essential for bacterial survival and absent in mammals, they are prime targets for antibiotics. nih.govnih.gov
Fungal Chitin (B13524) Synthesis
In fungi, UDP-GlcNAc is the direct substrate for chitin synthases (CSs), the enzymes responsible for polymerizing chitin, a major structural component of the fungal cell wall and septa. nih.govuniprot.org Chitin is a linear homopolymer of β-(1,4)-linked N-acetylglucosamine residues. nih.govnih.gov The biosynthesis process starts in the cytoplasm with the conversion of glucose-6-phosphate into fructose-6-phosphate (B1210287), which then enters the hexosamine biosynthesis pathway to produce UDP-GlcNAc. nih.gov
Chitin synthase enzymes, located in the plasma membrane, catalyze the transfer of the GlcNAc moiety from UDP-GlcNAc to the non-reducing end of a growing chitin chain. nih.govuniprot.orgnih.gov This process involves the hydrolysis of UDP-GlcNAc and the concomitant translocation of the elongating chitin polymer through a channel in the enzyme to the extracellular space. nih.govnih.gov The extruded chitin chains then assemble into microfibrils, providing structural integrity to the cell wall. nih.gov Research has shown that chitin synthases can be primed by free GlcNAc, which displaces UDP from UDP-GlcNAc to initiate a new chain, a process that is dependent on the concentration of the UDP-GlcNAc substrate. nih.gov
Intracellular Signaling Cascades and Nutrient Sensing Mechanisms
UDP-GlcNAc is a central molecule in cellular nutrient sensing, primarily through the hexosamine biosynthetic pathway (HBP). nih.gov The HBP integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism to synthesize UDP-GlcNAc. flybase.orgnih.gov Consequently, the intracellular concentration of UDP-GlcNAc fluctuates in response to the availability of these key nutrients, acting as a metabolic sensor. nih.govnih.gov
A primary mechanism by which UDP-GlcNAc exerts its signaling function is through the post-translational modification of nuclear and cytosolic proteins with O-linked N-acetylglucosamine (O-GlcNAc). nih.govwikipedia.org This process is catalyzed by O-GlcNAc transferase (OGT), which uses UDP-GlcNAc as the sugar donor to attach GlcNAc to serine and threonine residues of target proteins. nih.gov This modification is reversible and is removed by O-GlcNAcase (OGA). nih.gov
The O-GlcNAcylation of proteins serves as a regulatory switch, influencing numerous signaling pathways. For example, in mammals, UDP-GlcNAc is implicated in the glucose-sensing mechanism of pancreatic beta-cells and plays a role in insulin (B600854) sensitivity. nih.govwikipedia.org Elevated flux through the HBP and subsequent increases in O-GlcNAcylation have been linked to insulin resistance. nih.gov The O-GlcNAc modification can compete with phosphorylation for the same or adjacent sites on proteins, thereby modulating the activity of signaling kinases and other regulatory proteins. nih.gov OGT itself is a control center, as its substrate specificity can be dependent on the concentration of UDP-GlcNAc, allowing it to integrate metabolic information and transmit signals to various cellular effectors. nih.gov
Regulation of Gene Expression and Transcriptional Activity
The role of UDP-GlcNAc as a metabolic sensor extends directly to the regulation of gene expression. This is largely mediated by the O-GlcNAcylation of transcription factors and other components of the transcriptional machinery. Numerous proteins involved in transcription, including RNA polymerase II and a wide array of specific transcription factors, are known to be modified by O-GlcNAc. This modification can alter their stability, protein-protein interactions, and ability to bind DNA, thereby modulating transcriptional activity.
In breast cancer cells, for instance, a significant increase in UDP-GlcNAc levels has been observed, which correlates with changes in the mRNA expression of enzymes involved in both hyaluronan synthesis and O-GlcNAcylation. aacrjournals.org This suggests that the elevated UDP-GlcNAc pool directly influences gene expression programs that contribute to malignant growth. aacrjournals.org In plants, reduced levels of UDP-GlcNAc have been shown to affect ABA (abscisic acid) signaling pathways during salt stress, leading to the upregulation of genes involved in ABA biosynthesis and signaling networks. frontiersin.org This indicates that the cellular concentration of UDP-GlcNAc is crucial for maintaining transcriptional homeostasis in response to environmental cues.
Cell Proliferation, Differentiation, and Apoptosis
The cellular pool of UDP-GlcNAc is intrinsically linked to fundamental cellular decisions regarding proliferation, differentiation, and programmed cell death (apoptosis). The hexosamine pathway and its end-product UDP-GlcNAc are essential for maintaining normal cell growth. Inactivation of the gene for EMeg32, a glucosamine-6-phosphate acetyltransferase involved in UDP-GlcNAc synthesis, leads to embryonic lethality in mice due to a general proliferative delay. nih.gov Mouse embryonic fibroblasts lacking this enzyme exhibit reduced proliferation and are resistant to several apoptotic stimuli. nih.gov These defects can be rescued by restoring intracellular UDP-GlcNAc levels, indicating that this nucleotide sugar directly influences cell cycle progression and susceptibility to apoptosis. nih.gov
In cancer biology, the metabolic reprogramming characteristic of tumor cells, known as the Warburg effect, often leads to increased glucose and glutamine uptake. aacrjournals.org This shunts more substrates into the hexosamine biosynthesis pathway, elevating UDP-GlcNAc levels. aacrjournals.org Studies on breast cancer tissue have shown a 12-fold increase in UDP-GlcNAc compared to healthy tissue. aacrjournals.org This elevated pool of UDP-GlcNAc is thought to promote malignant proliferation by altering O-GlcNAcylation signaling and increasing the synthesis of extracellular matrix components like hyaluronan. aacrjournals.org Furthermore, maintaining pluripotency in eukaryotic stem cells is dependent on the presence of UDP-GlcNAc, which sustains this state through O-GlcNAcylation. wikipedia.org
Cytoskeletal Organization and Dynamics
UDP-GlcNAc plays a significant role in maintaining the structural integrity and dynamic nature of the cytoskeleton. This influence is exerted primarily through the O-GlcNAcylation of numerous cytoskeletal proteins and their regulators. wikipedia.org The enzymes that add and remove the O-GlcNAc modification, OGT and OGA, are themselves important for cytoskeletal structure. wikipedia.org
Research has shown that reduced levels of UDP-GlcNAc can lead to defects in cytoskeletal organization. For example, cells deficient in the UDP-GlcNAc synthesis enzyme EMeg32 are impaired in their ability to depolymerize actin bundles. nih.gov This suggests that a sufficient supply of UDP-GlcNAc is necessary for normal actin dynamics. Additionally, certain bacterial toxins target the cytoskeleton by manipulating O-GlcNAcylation. The alpha-toxin from Clostridium novyi is an O-linked N-acetylglucosamine transferase that acts on Rho proteins, key regulators of the actin cytoskeleton, causing a collapse of the cytoskeletal network. wikipedia.org This highlights a direct link between UDP-GlcNAc-dependent modifications and the regulation of cytoskeletal dynamics.
Maintenance of Stem Cell Pluripotency
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is essential for maintaining the pluripotency of embryonic stem cells (ESCs). nih.govwikipedia.org This is achieved through a post-translational modification process called O-GlcNAcylation, where O-linked N-acetylglucosamine is attached to proteins. nih.gov This modification directly regulates the activity of key proteins in the pluripotency network. nih.gov
Research indicates that oxidative phosphorylation (OXPHOS), a metabolic process, plays a crucial role in safeguarding pluripotency by maintaining adequate levels of UDP-GlcNAc. nih.govresearchgate.net Inhibition of OXPHOS leads to a significant decrease in cellular UDP-GlcNAc levels, which in turn reduces the O-GlcNAcylation of critical pluripotency factors like SOX2 and OCT4, ultimately leading to a loss of pluripotency. nih.gov Conversely, inhibiting glycolysis, another metabolic pathway, has little effect on this process. nih.gov Supplementing with N-acetylglucosamine (GlcNAc), a precursor to UDP-GlcNAc, can partially rescue the decline in pluripotency gene expression caused by OXPHOS inhibition. nih.gov These findings highlight the tight regulation of UDP-GlcNAc concentration by OXPHOS and its critical role as a cell fate regulator in pluripotent stem cells. nih.gov
Metabolic Integration and Flux Control
UDP-GlcNAc sits (B43327) at the crossroads of several key metabolic pathways, acting as a critical sensor and regulator of cellular nutrient status. Its synthesis is intricately linked to glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov The hexosamine biosynthetic pathway (HBP) is the primary route for UDP-GlcNAc production, utilizing a small fraction of the glucose that enters the cell. physiology.orgoup.com The rate-limiting enzyme in this pathway is glutamine:fructose-6-phosphate amidotransferase (GFAT). oup.comnih.gov
The levels of UDP-GlcNAc are sensitive to changes in extracellular glucose concentrations, making it a key metabolic sensor. ahajournals.org Increased flux through the HBP, often due to high glucose levels, leads to elevated UDP-GlcNAc concentrations. capes.gov.brnih.gov This, in turn, can influence various cellular processes through O-GlcNAcylation, a post-translational modification that uses UDP-GlcNAc as a substrate. oup.com This modification can alter protein function, protein-protein interactions, and protein stability, thereby integrating metabolic signals into the broader cellular regulatory network. oup.com The regulation of UDP-GlcNAc synthesis is complex, involving feedback inhibition of GFAT by UDP-GlcNAc itself. nih.gov This tight control ensures that the production of this crucial molecule is balanced with the cell's metabolic state. nih.gov
Specific Organ and Tissue Metabolism (e.g., Heart, Liver, Pancreas)
The metabolism and function of UDP-GlcNAc exhibit tissue-specific characteristics, playing distinct roles in the heart, liver, and pancreas.
Heart: In the cardiovascular system, UDP-GlcNAc and the subsequent O-GlcNAcylation of proteins are involved in both protective and pathological processes. physiology.org Increased flux through the hexosamine biosynthetic pathway and elevated O-GlcNAc levels have been implicated in the adverse effects of metabolic diseases on the heart. oup.com Sustained increases in cardiomyocyte protein O-GlcNAcylation can lead to cardiac hypertrophy and reduced mitochondrial function. ahajournals.org However, acute increases in O-GlcNAc levels have been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury. ahajournals.org This suggests that the duration and level of UDP-GlcNAc elevation are critical determinants of its effect on cardiac physiology. ahajournals.org
Liver: In the liver, UDP-N-acetylglucosamine is a crucial substrate for N-acetylglucosaminyltransferases, enzymes involved in the glycosylation of proteins. nih.gov Studies on regenerating rat liver have shown dynamic changes in the activity of these enzymes and the levels of protein-bound hexosamine, suggesting a role for UDP-GlcNAc in liver regeneration. nih.gov The acceptor capacity of microsomal proteins for the amino sugar appears to be diminished in the early stages of regeneration, while the enzyme activity is enhanced later on. nih.gov
Pancreas: The pancreas, particularly the beta-cells within the islets of Langerhans, exhibits a high level of O-GlcNAc metabolism. capes.gov.brnih.gov High glucose concentrations lead to increased flux through the HBP, resulting in elevated UDP-GlcNAc levels. capes.gov.brnih.gov This is thought to be part of the glucose-sensing mechanism in beta-cells. wikipedia.org Research has shown that the pancreas metabolizes more glucose into the HBP to produce UDP-GlcNAc compared to other organs. nih.gov This is attributed to a higher intrinsic ratio of GFAT to phosphofructokinase (PFK) activity in the pancreas, which favors the flow of glucose metabolites into the HBP. nih.gov
Role in Plant Development (e.g., Gibberellin Production)
UDP-GlcNAc is a fundamental molecule in plant biology, serving as a precursor for essential processes like protein N-glycosylation. nih.gov The synthesis of UDP-GlcNAc occurs through the hexosamine biosynthetic pathway (HBP), which is conserved across various organisms. nih.gov
While direct evidence linking UDP-GlcNAc to gibberellin production is noted, the broader importance of N-glycosylation in plant development and hormone signaling is well-established. wikipedia.org For instance, N-glycan maturation is crucial for cytokinin-mediated development in rice. frontiersin.org Furthermore, specific N-glycan structures are required for proper auxin transport and gravitropic responses. frontiersin.org
Functional Roles in Pathogen Biology (excluding clinical outcomes)
UDP-N-acetylglucosamine plays a central role in the biology of various pathogens, contributing significantly to their virulence and the formation of essential cell surface structures. nih.govplos.org
Contribution to Virulence Factors and Pathogenicity
In many bacterial and fungal pathogens, the metabolism of N-acetylglucosamine (GlcNAc), the precursor to UDP-GlcNAc, is intricately linked to the regulation of virulence. nih.gov The presence of exogenous GlcNAc can signal the presence of nearby dividing cells, prompting pathogens to up- or down-regulate virulence factors. nih.gov For instance, in the human fungal pathogen Candida albicans, GlcNAc induces the expression of genes encoding for adhesins, secreted proteases, and other factors that contribute to its ability to cause disease. nih.gov
In bacteria such as Escherichia coli and Vibrio cholerae, proper regulation of GlcNAc metabolism is important for host colonization. nih.gov The synthesis of UDP-GlcNAc is a critical step in these processes, as it provides the building blocks for various virulence-associated structures. plos.org In the parasite Toxoplasma gondii, the enzyme responsible for a key step in UDP-GlcNAc synthesis is crucial for the parasite's ability to invade and replicate within host cells. plos.org Depletion of this enzyme leads to a significant reduction in UDP-GlcNAc levels and impairs the synthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the function of surface antigens involved in host cell binding. plos.org
Formation of Cell Surface Structures in Pathogens
UDP-GlcNAc is a fundamental precursor for the synthesis of major components of the cell surface in a wide range of pathogens. nih.govfrontiersin.org In bacteria, it is a key building block for peptidoglycan, the primary component of the cell wall, and for the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govpnas.org The enzyme LpxA, which catalyzes the first step of lipid A biosynthesis, utilizes UDP-GlcNAc as a substrate. pnas.org
In fungi, UDP-GlcNAc is the donor sugar for the synthesis of chitin, a major structural component of the cell wall. nih.govresearchgate.net It is also essential for the N-linked glycosylation of proteins and the formation of GPI anchors, both of which are critical for the proper localization and function of cell surface proteins. nih.govresearchgate.net Similarly, in parasites like Toxoplasma gondii, UDP-GlcNAc is vital for the synthesis of GPI anchors and free glycoinositolphospholipids (GIPLs) that are abundant on the parasite's surface. plos.org These molecules are crucial for the parasite's survival and interaction with the host. plos.org The synthesis of these complex surface structures is catalyzed by glycosyltransferases that use UDP-GlcNAc as an activated sugar donor. nih.gov
Research Methodologies and Analytical Approaches for Udp N Acetylglucosamine Studies
Quantification and Detection Techniques
Precise quantification and sensitive detection of UDP-GlcNAc are fundamental to investigating the hexosamine biosynthetic pathway (HBP) and its regulation. A variety of methods, each with distinct advantages, have been developed to measure this key metabolite in complex biological samples.
Chromatography is a cornerstone for the separation and quantification of UDP-GlcNAc from other cellular metabolites, including its epimer UDP-N-acetylgalactosamine (UDP-GalNAc).
High-Performance Liquid Chromatography (HPLC) has been a traditional method for analyzing UDP-GlcNAc. nih.govnih.gov Techniques often involve ion-pair reversed-phase or anion-exchange columns, such as a CarboPac PA1, to achieve separation. nih.govresearchgate.net Detection is typically performed using UV absorbance, commonly at a wavelength of 262 nm. nih.govnih.gov While effective, HPLC methods can face challenges in resolving structurally similar sugar nucleotide epimers and may have limitations in throughput. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) has emerged as a powerful alternative. researchgate.netnih.govablesci.com HILIC is particularly well-suited for retaining and separating polar compounds like UDP-GlcNAc. semanticscholar.org Optimized HILIC-MS methods, using an amide column and specific mobile phase conditions (e.g., ammonium (B1175870) hydroxide (B78521) with a tailored water-acetonitrile ratio), can achieve complete separation of UDP-GlcNAc and UDP-GalNAc. researchgate.netnih.gov This approach allows for the analysis of intracellular levels, stable isotope-labeled targets, and product ion spectra in a single run with minimal sample preparation, making it highly valuable for metabolomic studies. researchgate.netnih.gov
| Method | Principle | Advantages | Limitations | Common Detectors |
|---|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Separation based on analyte's affinity for stationary and mobile phases (e.g., reversed-phase, anion-exchange). nih.govresearchgate.net | Established methodology; quantitative. nih.govnih.gov | Difficulty resolving epimers (UDP-GlcNAc vs. UDP-GalNAc); lower throughput. nih.govnih.gov | UV/Photodiode Array (PDA). nih.gov |
| HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry) | Separation of polar analytes on a hydrophilic stationary phase. nih.govsemanticscholar.org | Excellent separation of epimers; high sensitivity and specificity; compatible with MS; single-run analysis of multiple parameters. researchgate.netnih.gov | Requires careful method optimization. | Mass Spectrometry (MS). nih.govablesci.com |
Mass spectrometry is an indispensable tool in UDP-GlcNAc research, providing high sensitivity, specificity, and the ability to elucidate molecular structures and metabolic pathways.
Stable isotope tracing is a powerful technique to track the flow of atoms from a labeled precursor through metabolic pathways into a final product like UDP-GlcNAc. nih.gov By supplying cells with substrates such as [U-¹³C]-glucose or ¹³C-glucosamine, researchers can monitor the time-dependent incorporation of ¹³C into the various metabolic subunits of the UDP-GlcNAc molecule. nih.govnih.govresearchgate.net
This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), allows for the quantitative analysis of the relative fluxes through different biosynthetic routes converging on UDP-GlcNAc. nih.gov For instance, studies using [U-¹³C]-glucose have revealed how classically (LPS-polarized) and alternatively (IL-4-polarized) activated macrophages utilize different pathways—the pentose (B10789219) phosphate (B84403) pathway versus glycolysis and mitochondrial metabolism, respectively—to generate UDP-GlcNAc. nih.gov Similarly, labeling with ¹³C₂-glucosamine has been used to specifically trace the incorporation of GlcNAc into N- and O-glycans, providing insights into the utilization of UDP-GlcNAc for glycosylation. researchgate.net The resulting distribution of mass isotopologues (molecules differing only in their isotopic composition) provides a detailed snapshot of cellular metabolism. nih.govnih.gov
For high-resolution analysis of UDP-GlcNAc and related metabolites, advanced mass spectrometry platforms are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that couples the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. nih.govnih.gov In the context of UDP-GlcNAc, LC-MS can be operated in multiple reaction monitoring (MRM) mode, which offers high selectivity and is used to quantify specific sugar nucleotides in complex cell extracts. nih.govnih.gov For example, the transition from the precursor ion of UDP-GlcNAc ([M-H]⁻ at m/z 606) to a specific product ion (e.g., m/z 385) can be monitored for highly selective detection. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provides ultra-high mass resolution and accuracy, making it exceptionally powerful for resolving complex mixtures and confidently identifying metabolites. nih.govnih.gov This technique can resolve all 17 ¹³C isotopologues of UDP-GlcNAc synthesized from [U-¹³C]-glucose, distinguishing them from other metabolites and elemental isotopologues with mass accuracy better than 1 ppm. nih.gov The high resolving power of FT-ICR-MS is critical for the deconvolution of complex isotopologue data and for building accurate models of metabolic pathways. nih.govrsc.org
| Technique | Key Features | Primary Application in UDP-GlcNAc Research |
|---|---|---|
| LC-MS | Combines chromatographic separation with mass analysis; can operate in selective modes like MRM. nih.govnih.gov | Quantification of UDP-GlcNAc and its epimers in biological extracts; metabolite profiling. nih.govnih.gov |
| FT-ICR-MS | Ultra-high mass resolution and accuracy (<1 ppm). nih.govnih.gov | Resolving complex isotopic patterns in stable isotope tracing experiments; confident identification of metabolites in complex mixtures. nih.gov |
While chromatographic and mass spectrometric methods are highly accurate, enzymatic assays offer a complementary approach that can be adapted for high-throughput screening (HTS). nih.govnih.gov These assays leverage the high specificity of enzymes involved in UDP-GlcNAc metabolism.
One method utilizes a bacterial UDP-GlcNAc dehydrogenase (such as the MMP0352 protein) that specifically catalyzes the NAD⁺-dependent oxidation of UDP-GlcNAc. nih.gov The reaction produces NADH, which can be detected fluorometrically, providing a highly sensitive and specific measurement of UDP-GlcNAc. This fixed-endpoint fluorometric assay has a detection limit as low as 0.2 µM UDP-GlcNAc and has been validated against chromatographic methods. nih.gov
Another approach is based on the activity of O-GlcNAc transferase (OGT), the enzyme that uses UDP-GlcNAc as a sugar donor. citeab.comnih.gov In this assay format, a substrate peptide is O-GlcNAcylated by recombinant OGT in the presence of a sample containing UDP-GlcNAc. The resulting O-GlcNAcylated peptide is then detected immunochemically with a specific antibody. citeab.comnih.gov This method can be performed in dot blot or microplate formats, making it suitable for HTS of many samples, such as in inhibitor screens or for systematic analysis of UDP-GlcNAc concentrations across different tissues and cell types. nih.govciteab.com
This is typically achieved using immunochemical methods, primarily Western blotting. nih.govnih.gov Specific antibodies that recognize the O-GlcNAc modification are used to probe cell lysates or immunoprecipitated proteins. nih.gov For example, a protein of interest can be immunoprecipitated from cells, and its O-GlcNAcylation status can then be determined by Western blotting with an anti-O-GlcNAc antibody. nih.govnih.gov This approach is valuable for studying how changes in cellular metabolism or the activity of OGT and O-GlcNAcase (OGA) affect the glycosylation state of specific target proteins. nih.gov
Mass Spectrometry (MS) Applications
Experimental Approaches for Modulating UDP-N-Acetylglucosamine Levels
The intracellular concentration of UDP-GlcNAc is a critical determinant for many cellular processes, and researchers have developed several strategies to experimentally alter these levels to study the downstream consequences. These approaches primarily involve metabolic engineering, nutritional supplementation, and the use of specific enzyme inhibitors.
Metabolic Engineering Strategies (e.g., Gene Overexpression, Inactivation, Knockdown)
Metabolic engineering provides a powerful means to directly manipulate the biosynthetic pathway of UDP-GlcNAc by targeting the genes encoding its key enzymes. The synthesis of UDP-GlcNAc from fructose-6-phosphate (B1210287) involves a series of enzymatic steps, and altering the expression of the enzymes involved can significantly impact the intracellular pool of this nucleotide sugar. nih.govwikipedia.orgnih.gov
Gene Overexpression: Increasing the expression of enzymes in the UDP-GlcNAc biosynthetic pathway is a common strategy to boost its production. For instance, overexpressing glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) in bacteria like Lactobacillus casei has been shown to increase the intracellular levels of UDP-GlcNAc. nih.gov Similarly, in mammalian cells, the overexpression of UDP-N-acetylglucosamine pyrophosphorylase (UAP1), which catalyzes the final step in UDP-GlcNAc synthesis, is associated with increased levels of the sugar nucleotide. nih.govnih.gov
Gene Inactivation and Knockdown: Conversely, reducing or eliminating the function of these enzymes through gene inactivation (knockout) or reduced expression (knockdown) is used to study the effects of UDP-GlcNAc depletion. Knockout studies of the genes encoding GlcN-6P synthase (GFA1), GlcN-6P acetyltransferase (GNA1), phosphoacetylglucosamine mutase (AGM1), and UAP1 have demonstrated that these enzymes are essential, with their absence often leading to lethal phenotypes in eukaryotes. nih.gov In plants, the functional inactivation of UAP1 in rice (Oryza sativa) through a mutation resulted in a lack of UAP activity, leading to early leaf senescence and defense responses. oup.com Similarly, creating a conditional knockdown of the glmM gene in Mycobacterium smegmatis using antisense RNA technology has been a key tool to analyze the protein's function in mycobacterial growth. researchgate.net In Arabidopsis thaliana, a mutation in the GNA1 gene, which encodes glucosamine-6-phosphate N-acetyltransferase, causes temperature-dependent growth defects and a significant reduction in UDP-GlcNAc levels. nih.gov
Table 1: Examples of Metabolic Engineering Approaches to Modulate UDP-GlcNAc Levels
| Strategy | Target Gene/Enzyme | Organism/Cell Type | Observed Effect on UDP-GlcNAc Pathway | Reference |
|---|---|---|---|---|
| Overexpression | glmS, glmM, glmU | Lactobacillus casei | Increased intracellular UDP-GlcNAc levels. | nih.gov |
| Inactivation (mutant) | UAP1 (spl29) | Rice (Oryza sativa) | Lack of UAP activity, leading to downstream phenotypic changes. | oup.com |
| Inactivation (mutant) | GNA1 (lig) | Arabidopsis thaliana | Reduced GNA1 enzyme activity and significantly lower UDP-GlcNAc content at restrictive temperatures. | nih.gov |
| Knockdown | glmM | Mycobacterium smegmatis | Depletion of GlmM to study its essentiality for growth. | researchgate.net |
| Knockout | GFA1, GNA1, AGM1, UAP1 | Eukaryotes | Generally lethal phenotypes, demonstrating the essentiality of the pathway. | nih.gov |
Nutritional Interventions (e.g., Glucosamine (B1671600) Supplementation in Cell Culture)
A less invasive method to modulate UDP-GlcNAc levels is through nutritional intervention, most commonly by supplementing cell culture media with glucosamine. researchgate.netnih.gov Glucosamine can enter the hexosamine biosynthetic pathway (HBP), bypassing the rate-limiting step catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.netnih.gov Once inside the cell, glucosamine is phosphorylated to glucosamine-6-phosphate, which then feeds into the downstream reactions to produce UDP-GlcNAc.
This approach has been widely used in various cell types, including COS-1 cells and primary human aortic smooth muscle cells (AoSMCs), to study the impact of elevated UDP-GlcNAc on cellular processes like hyaluronan synthesis. researchgate.netnih.gov In COS-1 cells, for example, treatment with glucosamine leads to a dose-dependent increase in cellular UDP-GlcNAc levels. A concentration as low as 0.25 mM glucosamine can result in a four-fold increase in UDP-GlcNAc, with higher concentrations leading to a more than 10-fold increase. researchgate.net This strategy effectively raises the substrate pool for glycosylation reactions, allowing researchers to probe the functions of UDP-GlcNAc-dependent pathways. nih.gov
Table 2: Effect of Glucosamine Supplementation on UDP-Sugar Levels in COS-1 Cells
| Glucosamine Concentration (mM) | Relative UDP-GlcNAc Level (Fold Change vs. Control) | Significance (p-value vs. Control) | Reference |
|---|---|---|---|
| 0 (Control) | 1.0 | N/A | researchgate.net |
| 0.25 | ~4.0 | p < 0.05 | researchgate.net |
| 0.5 | ~6.5 | p < 0.01 | researchgate.net |
| 1.0 | ~8.0 | p < 0.001 | researchgate.net |
| 2.0 | >10.0 | p < 0.001 | researchgate.net |
Data adapted from studies on COS-1 cells treated for 6 hours. researchgate.net
Enzyme Inhibitors and Their Mechanistic Effects (focusing on classes, not specific drugs)
The use of enzyme inhibitors offers a temporal and often reversible way to study the function of the UDP-GlcNAc biosynthetic pathway. These small molecules are designed to target the active sites of specific enzymes, blocking their catalytic function and leading to a decrease in UDP-GlcNAc production.
Amidotransferase Inhibitors: These inhibitors target GlcN-6P synthase (GFAT), the first and rate-limiting enzyme of the pathway. They often act as analogs of the substrate glutamine. By blocking this initial step, they effectively shut down the de novo synthesis of UDP-GlcNAc.
Pyrophosphorylase Inhibitors: This class of inhibitors targets UDP-N-acetylglucosamine pyrophosphorylase (UAP1), the enzyme responsible for the final step of the pathway. nih.govresearchgate.net Mechanism-inspired inhibitors, such as UTP α,β-methylenebisphosphonate analogues, have been designed to mimic the transition state of the reaction catalyzed by UAP1. nih.govrsc.org These compounds bind to the enzyme's active site, preventing the conversion of UTP and GlcNAc-1-P into UDP-GlcNAc. nih.govresearchgate.net Such inhibitors are crucial tools for probing the essentiality of UAP1 and serve as potential leads for developing novel antifungal or antibacterial agents. rsc.org
Acyltransferase Inhibitors: Another critical enzyme, UDP-N-acetylglucosamine acyltransferase (LpxA), which is involved in the first step of lipid A biosynthesis in Gram-negative bacteria, can be targeted. nih.gov Peptide-based inhibitors have been identified that are competitive with respect to the acyl-carrier protein substrate but not UDP-GlcNAc. nih.gov These inhibitors bind at the interface of adjacent subunits in the trimeric enzyme, blocking the active site. nih.gov
Structural Biology Techniques
Understanding the precise molecular mechanisms of UDP-GlcNAc synthesis and utilization requires detailed three-dimensional structural information of the involved enzymes. Structural biology techniques, particularly X-ray crystallography and Small-Angle X-ray Scattering, have been indispensable in this regard.
X-ray Crystallography of UDP-N-Acetylglucosamine-Enzyme Complexes
X-ray crystallography is a high-resolution technique that allows for the determination of the atomic-level structure of proteins and their complexes with substrates or inhibitors. The crystallization of enzymes from the UDP-GlcNAc pathway in complex with UDP-GlcNAc, its precursors, or analogues has provided invaluable snapshots of the catalytic process.
Numerous crystal structures of enzymes such as N-acetylglucosaminyltransferase I (GnT I), the bifunctional E. coli enzyme GlmU, UDP-N-acetylglucosamine acyltransferase (LpxA), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1) have been solved. rsc.orgnih.govpnas.orgnih.govembopress.org The structure of E. coli GlmU bound to UDP-GlcNAc, for example, revealed the structural basis for its uridyltransferase activity and provided a template for the development of antibacterial agents. embopress.org Similarly, the crystal structures of Aspergillus fumigatus UAP1 with its substrate/product complexes have trapped the enzyme in various catalytic states, including a Michaelis complex with UDP-GlcNAc, pyrophosphate, and Mg²⁺. rsc.org These structures illuminate the roles of specific amino acid residues in substrate binding and catalysis, reveal conformational changes that occur upon ligand binding, and detail the coordination of necessary metal ions like Mg²⁺. nih.govrsc.org This level of detail is critical for understanding reaction mechanisms and for the rational design of specific inhibitors. rsc.org
Table 3: Selected Crystal Structures of Enzymes in Complex with UDP-GlcNAc or Related Ligands
| Enzyme | Organism | Ligand(s) | Resolution (Å) | Key Finding | Reference |
|---|---|---|---|---|---|
| N-acetylglucosaminyltransferase I (GnT I) | Rabbit | UDP-GlcNAc, Mn²⁺ | 1.8 | Identified residues critical for substrate binding and catalysis. | nih.gov |
| GlmU (bifunctional) | Escherichia coli | UDP-GlcNAc | 2.3 | Revealed the structural basis for uridyltransferase activity. | embopress.org |
| LpxA Acyltransferase | Escherichia coli | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 1.74 | Showed how the enzyme selects for a specific acyl chain length. | pnas.org |
| UAP1 Pyrophosphorylase | Aspergillus fumigatus | UDP-GlcNAc, PPi, Mg²⁺ | N/A | Trapped a Michaelis complex, revealing the role of Mg²⁺ in catalysis. | rsc.org |
| LpxA Acyltransferase | Escherichia coli | Peptide Inhibitor | 1.8 | Showed inhibitor binding at the interface of subunits, near the active site. | nih.gov |
Small-Angle X-ray Scattering (SAXS) for Solution Structure Determination
SAXS measures the scattering of X-rays by molecules in solution at low angles, which provides information about their size and shape. nih.gov For enzymes in the UDP-GlcNAc pathway, SAXS can be used to study large-scale conformational changes that may occur upon substrate binding or during the catalytic cycle, which might not be fully captured in a static crystal structure. rsc.orgbioglyco.com By comparing experimental SAXS data with theoretical scattering curves calculated from high-resolution models (from crystallography or computational prediction), researchers can validate and refine structural models to better reflect the protein's state in a more physiological, solution environment. nih.govnih.gov For example, SAXS can help determine if a protein is monomeric or oligomeric in solution and can characterize the global shape of flexible multi-domain enzymes, providing crucial context for the high-resolution details obtained from crystallography. nih.gov
Computational Modeling and Molecular Docking Simulations
Computational modeling and molecular docking simulations have become indispensable tools for investigating the structural and functional aspects of UDP-N-acetylglucosamine (UDP-GlcNAc) and its associated enzymes. These in silico approaches provide detailed insights into molecular interactions that are often difficult to capture through experimental methods alone.
Homology modeling is frequently employed to generate three-dimensional (3D) structures of target proteins when experimental structures are unavailable. For instance, the 3D structure of UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) from Mycobacterium tuberculosis was determined using homology modeling with a template from Bacillus anthracis. researchgate.net Similarly, the structure of UDP-N-acetylglucosamine pyrophosphorylase (UAP) from the mosquito vector Aedes aegypti (AaUAP) was predicted and validated using in silico techniques to establish it as a potential drug target for controlling mosquito populations. nih.govvcu.edu In another study, the 3D model of Sogatella furcifera UAP (SfUAP) was generated using a known pyrophosphorylase structure as a template. acs.org
These models are crucial for subsequent molecular docking and virtual screening studies aimed at identifying novel inhibitors. In the study on M. tuberculosis MurA, structural analysis of the modeled protein identified key amino acid residues involved in the UDP-GlcNAc binding site (Arg93, Asp305, and Val327) and catalysis (Asp117). researchgate.net These residues were then used as targets for virtual screening of thousands of ligands from public databases. researchgate.net This process led to the identification of eleven ligands with good binding energies, ranging from -10.73 to -8.17 kcal/mol. researchgate.net A similar approach was used to screen for inhibitors of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) from Mycobacterium tuberculosis, where seven compounds were selected with binding energies lower than that of the natural cofactor FAD. nih.gov
Molecular dynamics (MD) simulations are used to assess the stability of ligand-protein complexes over time. For both MurA and MurB inhibitors, MD simulations of up to 50 nanoseconds were performed, which confirmed that the identified compounds formed stable complexes within the enzyme's binding site. researchgate.netnih.gov MD simulations were also utilized to support the identification of a potent inhibitor (NAG9) for Aedes aegypti UAP. nih.govvcu.edu
Furthermore, computational methods have been developed to model the dynamics of UDP-GlcNAc biosynthetic pathways. A novel deconvolution method based on 13C mass isotopologue profiles was used to model the timecourses of UDP-GlcNAc synthesis from [U-13C]-glucose in human prostate cancer cells. nih.govnih.gov This computational approach, which employed a genetic algorithm, successfully determined the relative fluxes through different biosynthetic routes, offering new insights into the regulation of UDP-GlcNAc levels. nih.gov
Table 1: Summary of Computational and Molecular Docking Studies on UDP-GlcNAc-Related Enzymes
| Target Enzyme | Organism | Methodology | Key Findings | Reference(s) |
|---|---|---|---|---|
| MurA | Mycobacterium tuberculosis | Homology Modeling, Virtual Screening, Molecular Docking, MD Simulation | Identified key binding residues (Arg93, Asp305, Val327) and potential inhibitors with binding energies up to -10.66 kcal/mol. | researchgate.net |
| MurB | Mycobacterium tuberculosis | Molecular Docking, MD Simulation, Pharmacokinetic Analysis | Identified seven potential inhibitors with binding energies ranging from -11.80 to -10.39 kcal/mol, which were more favorable than the cofactor FAD. | nih.gov |
| UAP (AaUAP) | Aedes aegypti | Homology Modeling, Molecular Docking, MD Simulation | Predicted the 3D structure of AaUAP and identified a potential inhibitor, NAG9, through docking and simulation studies. | nih.govvcu.edumdpi.com |
| UAP1 | Aspergillus fumigatus | X-ray Crystallography, Molecular Docking | Determined crystal structures of substrate/product complexes, revealing the basis for Mg2+ dependence and pyrophosphorolysis. | nih.govfrontiersin.org |
| Biosynthetic Pathway | Human (LNCaP-LN3 cells) | 13C Isotopologue Modeling, Genetic Algorithm | Deconvoluted complex biosynthetic pathways to quantify relative metabolic fluxes contributing to UDP-GlcNAc synthesis. | nih.govnih.gov |
Cellular and In Vitro Experimental Models
Cell Line-Based Studies Across Diverse Organisms
Cell line-based studies have been fundamental in elucidating the diverse roles of UDP-GlcNAc in cellular physiology and pathology across a range of organisms. These in vitro models allow for controlled investigation of metabolic pathways and cellular responses to changes in UDP-GlcNAc levels.
In cancer research, human colon cancer cell lines HT-29 and Caco-2 have been used to study the relationship between UDP-GlcNAc and cell differentiation. rsc.org In HT-29 cells that were prevented from differentiating, intracellular concentrations of UDP-N-acetylglucosamine and its epimer UDP-N-acetylgalactosamine increased approximately tenfold upon reaching confluency. rsc.org Conversely, in differentiated HT-29 cells and in Caco-2 cells, which differentiate spontaneously after confluency, the levels of these UDP-N-acetylhexosamines remained low. rsc.org This suggests an association between the accumulation of UDP-GlcNAc and the inhibition of enterocytic differentiation in colon cancer cells. rsc.org Furthermore, studies in human prostate cancer LNCaP-LN3 cells utilized stable isotope resolved metabolomics to trace the incorporation of 13C from glucose into UDP-GlcNAc, providing a dynamic view of its biosynthesis in a cancerous state. nih.govnih.gov Research on breast cancer has also highlighted the importance of UDP-GlcNAc, showing that increased glucose uptake in cancer cells dramatically elevates UDP-sugar levels, including a 12-fold increase in UDP-GlcNAc, which promotes malignant growth. nih.gov
The essentiality of UDP-GlcNAc synthesis has been demonstrated in the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness. A conditional null mutant for the T. brucei UDP-N-acetylglucosamine pyrophosphorylase (TbUAP) gene was created in bloodstream form parasites. These mutant cells were unable to grow in vitro under nonpermissive conditions, leading to cell death by lysis within 72 hours. When UDP-GlcNAc synthesis was shut down, its cellular levels dropped to less than 5% of wild-type levels within 48 hours. This starvation of UDP-GlcNAc led to a significant reduction in poly-N-acetyllactosamine structures on glycoproteins and specific underglycosylation of the variant surface glycoprotein, demonstrating the critical role of UDP-GlcNAc in parasite survival and protein glycosylation.
Analytical methods developed using various cell lines have also advanced the study of UDP-GlcNAc. A hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) method was optimized to achieve complete separation and selective analysis of UDP-GlcNAc and UDP-GalNAc in different cell lines, addressing the challenge posed by their similar chemical properties.
Table 2: Summary of Cell Line-Based Studies Investigating UDP-GlcNAc
| Cell Line | Organism | Area of Study | Key Findings | Reference(s) |
|---|---|---|---|---|
| HT-29, Caco-2 | Human | Colon Cancer Differentiation | High intracellular UDP-GlcNAc levels are associated with an inability of colon cancer cells to differentiate. | rsc.org |
| LNCaP-LN3 | Human | Prostate Cancer Metabolism | Stable isotope tracing revealed dynamic fluxes of glucose into the UDP-GlcNAc biosynthetic pathway. | nih.govnih.gov |
| Breast Cancer Cells | Human | Cancer Metabolism & Signaling | Increased glucose uptake leads to a 12-fold increase in UDP-GlcNAc, promoting malignant growth via hyaluronan synthesis and O-GlcNAcylation. | nih.gov |
| Bloodstream Form 427 | Trypanosoma brucei | Parasite Viability & Glycosylation | Synthesis of UDP-GlcNAc is essential for parasite survival and growth; its depletion leads to underglycosylation of key surface proteins. | |
| NCI N-417 | Human | Small Cell Lung Cancer Metabolism | 31P NMR analysis showed that glucosamine addition rapidly increases UDP-N-acetylhexosamine levels, which can be further enhanced by uridine (B1682114). | nih.gov |
Isolated Organ Perfusion and Ex Vivo Tissue Studies
Isolated organ perfusion and ex vivo tissue studies provide a valuable platform for investigating the metabolism and function of UDP-N-acetylglucosamine in a more physiologically relevant context than cell culture, while still allowing for precise experimental control. These models bridge the gap between in vitro cell-based assays and complex in vivo systems.
These models have been critical in exploring the cardioprotective effects of O-GlcNAcylation, a protein modification that uses UDP-GlcNAc as its substrate. nih.gov Studies using isolated perfused rat hearts have demonstrated that increasing cardiac O-GlcNAc levels, either through pharmacological means (such as perfusion with glucosamine or O-GlcNAcase inhibitors) or by mimicking ischemic preconditioning, reduces myocardial damage following ischemia-reperfusion injury. nih.gov This protection is linked to the availability of UDP-GlcNAc for the O-GlcNAc transferase (OGT) enzyme. nih.gov
Table 3: Summary of Isolated Organ and Ex Vivo Tissue Studies
| Model System | Organ/Tissue | Area of Study | Key Findings | Reference(s) |
|---|---|---|---|---|
| Isolated Perfused Heart | Mouse | HBP Flux Measurement | Developed a method using [U-13C6]glucosamine to directly measure HBP flux and UDP-GlcNAc enrichment. | researchgate.net |
| Isolated Perfused Heart | Rat | Cardioprotection, O-GlcNAcylation | Increasing O-GlcNAc levels via glucosamine perfusion protects the heart from ischemia-reperfusion injury. | nih.gov |
| Perfused Cells | Human Small Cell Lung Cancer | Metabolite Analysis | Used 31P NMR on perfused cells to monitor the rapid increase in UDP-N-acetylhexosamines following glucosamine treatment. | nih.gov |
| Ex Vivo Tissue | Mouse Liver, Kidney, Brain | UDP-GlcNAc Quantification | Established protocols for UDP-GlcNAc extraction and quantification; reported concentration in brain tissue. | researchgate.netnih.govnih.gov |
Future Directions and Emerging Research Avenues in Udp N Acetylglucosamine Research
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that stands at the crossroads of metabolism, signaling, and structure. acs.orgwikipedia.org As the primary product of the hexosamine biosynthesis pathway (HBP), it serves as the donor substrate for the synthesis of glycoproteins, proteoglycans, glycolipids, and the dynamic post-translational modification O-GlcNAcylation. acs.orgwikipedia.orgnih.gov While much is known about the fundamental roles of UDP-GlcNAc, the frontiers of research are pushing into more nuanced and complex aspects of its biology, promising to unveil new layers of cellular regulation and novel therapeutic opportunities.
Q & A
Q. What are the primary biosynthetic pathways of UDP-glucosamine in mammalian cells, and what experimental techniques are used to elucidate these pathways?
this compound (UDP-GlcNAc) biosynthesis involves glucose-6-phosphate (Glc-6P) and glutamine. Glc-6P is converted to fructose-6-phosphate (Fru-6P), which combines with glutamine via glutamine:fructose-6-phosphate amidotransferase (GFAT) to form glucosamine-6-phosphate. Subsequent enzymatic steps, including acetylation and uridine diphosphate (UDP) conjugation, yield UDP-GlcNAc . Key experimental methods include:
- Isotopic labeling : Tracking metabolic flux using ¹³C-glucose or ¹⁵N-glutamine to trace pathway activity.
- LC-MS/MS : Quantifying intermediates like Glc-6P and UDP-GlcNAc in cell lysates.
- Gene knockout models : Silencing GFAT or other pathway enzymes to validate their roles.
Q. How can researchers safely handle this compound in laboratory settings given its toxicity profile?
According to safety data sheets, this compound is classified as harmful if swallowed (H302) or in contact with skin (H312) and may cause eye irritation (H319) . Recommended practices include:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for powder handling.
- Waste disposal : Follow institutional guidelines for organic waste containing UDP derivatives.
Q. What analytical methods are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H- and ¹³C-NMR to confirm sugar moiety and uridine linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.
- X-ray crystallography : Resolving 3D structures when co-crystallized with enzymes like this compound 4-epimerase .
Advanced Research Questions
Q. How can stable isotope tracing be optimized to study this compound's role in cellular metabolism under varying nutrient conditions?
- Tracer design : Use ¹³C-glucose or ¹³C-glutamine to label UDP-GlcNAc pools in glucose-starved vs. glutamine-replete conditions .
- Pulse-chase experiments : Track isotopic enrichment over time via LC-MS to quantify metabolic flux into pathways like hexosamine biosynthesis or peptidoglycan synthesis .
- Data normalization : Correct for intracellular dilution effects using internal standards (e.g., ¹⁵N-ATP).
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data on this compound's enzymatic regulation?
- Enzyme kinetics : Compare Michaelis-Menten parameters (Km, Vmax) of this compound 4-epimerase in purified vs. cellular lysate systems .
- Computational modeling : Integrate kinetic data with metabolic network models to predict substrate competition (e.g., UDP-glucose vs. This compound).
- In vivo silencing : Use CRISPR/Cas9 or RNAi to perturb enzyme activity and validate functional roles in cellular models .
Q. What in vitro and in vivo models are suitable for investigating this compound's role in bacterial peptidoglycan synthesis?
- Bacterial mutants : Employ E. coli strains lacking this compound epimerase to study peptidoglycan defects .
- HPLC-based assays : Quantify this compound incorporation into lipid-linked disaccharide-pentapeptide precursors.
- Microscopy : Use fluorescent D-amino acid probes (e.g., HADA) to visualize peptidoglycan remodeling in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported this compound concentrations across different cell types?
- Standardized extraction protocols : Use methanol:water (80:20) for metabolite quenching to minimize degradation.
- Inter-laboratory calibration : Share reference samples (e.g., NIST-certified this compound) to harmonize LC-MS/MS workflows.
- Contextual factors : Account for cell proliferation rates, nutrient availability, and tissue-specific GFAT expression .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
